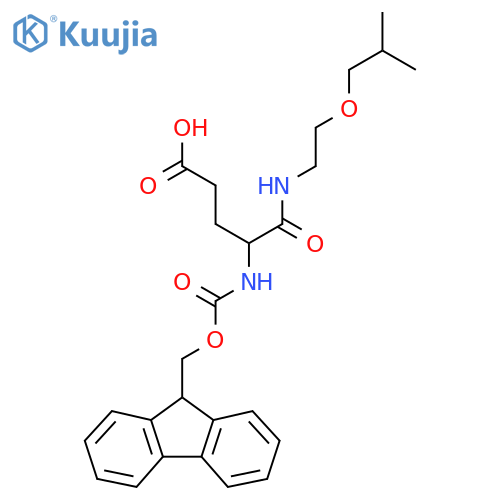Cas no 2171587-03-2 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(2-methylpropoxy)ethylcarbamoyl}butanoic acid)
4-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)-4-{2-(2-メチルプロポキシ)エチルカルバモイル}ブタン酸は、Fmoc保護基を有する高純度のアミノ酸誘導体であり、ペプチド合成において重要な中間体として利用されます。この化合物は、Fmoc基の優れた脱保護特性と側鎖の保護基の安定性を兼ね備えており、固相ペプチド合成(SPPS)における効率的なカップリング反応を可能にします。特に、分枝鎖アルコキシエチルアミン構造が導入されたカルバモイル基は、溶解性の向上と立体障害の低減に寄与し、複雑なペプチド鎖の構築に適しています。有機溶媒への高い溶解性と反応性のバランスが取れており、医薬品開発や生物学的活性ペプチドの研究分野で有用性が認められています。

2171587-03-2 structure
商品名:4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(2-methylpropoxy)ethylcarbamoyl}butanoic acid
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(2-methylpropoxy)ethylcarbamoyl}butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(2-methylpropoxy)ethylcarbamoyl}butanoic acid
- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(2-methylpropoxy)ethyl]carbamoyl}butanoic acid
- EN300-1507951
- 2171587-03-2
-
- インチ: 1S/C26H32N2O6/c1-17(2)15-33-14-13-27-25(31)23(11-12-24(29)30)28-26(32)34-16-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,17,22-23H,11-16H2,1-2H3,(H,27,31)(H,28,32)(H,29,30)
- InChIKey: XAJZYVIUMATFIH-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(C(NCCOCC(C)C)=O)CCC(=O)O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 468.22603674g/mol
- どういたいしつりょう: 468.22603674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 34
- 回転可能化学結合数: 13
- 複雑さ: 662
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 114Ų
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(2-methylpropoxy)ethylcarbamoyl}butanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1507951-1.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(2-methylpropoxy)ethyl]carbamoyl}butanoic acid |
2171587-03-2 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1507951-10.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(2-methylpropoxy)ethyl]carbamoyl}butanoic acid |
2171587-03-2 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1507951-5.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(2-methylpropoxy)ethyl]carbamoyl}butanoic acid |
2171587-03-2 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1507951-2500mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(2-methylpropoxy)ethyl]carbamoyl}butanoic acid |
2171587-03-2 | 2500mg |
$6602.0 | 2023-09-27 | ||
| Enamine | EN300-1507951-100mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(2-methylpropoxy)ethyl]carbamoyl}butanoic acid |
2171587-03-2 | 100mg |
$2963.0 | 2023-09-27 | ||
| Enamine | EN300-1507951-10000mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(2-methylpropoxy)ethyl]carbamoyl}butanoic acid |
2171587-03-2 | 10000mg |
$14487.0 | 2023-09-27 | ||
| Enamine | EN300-1507951-500mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(2-methylpropoxy)ethyl]carbamoyl}butanoic acid |
2171587-03-2 | 500mg |
$3233.0 | 2023-09-27 | ||
| Enamine | EN300-1507951-50mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(2-methylpropoxy)ethyl]carbamoyl}butanoic acid |
2171587-03-2 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1507951-250mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(2-methylpropoxy)ethyl]carbamoyl}butanoic acid |
2171587-03-2 | 250mg |
$3099.0 | 2023-09-27 | ||
| Enamine | EN300-1507951-5000mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(2-methylpropoxy)ethyl]carbamoyl}butanoic acid |
2171587-03-2 | 5000mg |
$9769.0 | 2023-09-27 |
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(2-methylpropoxy)ethylcarbamoyl}butanoic acid 関連文献
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
-
Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
-
Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
2171587-03-2 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(2-methylpropoxy)ethylcarbamoyl}butanoic acid) 関連製品
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 13769-43-2(potassium metavanadate)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量